molecular formula C7H10N2 B13599647 4-Ethenyl-1,5-dimethyl-1H-pyrazole CAS No. 90124-60-0

4-Ethenyl-1,5-dimethyl-1H-pyrazole

Cat. No.: B13599647
CAS No.: 90124-60-0
M. Wt: 122.17 g/mol
InChI Key: XEAZNWIGZRYUIU-UHFFFAOYSA-N
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Description

4-Ethenyl-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethenyl group at position 4 and two methyl groups at positions 1 and 5. The molecular formula of this compound is C7H10N2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1,5-dimethyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles .

Industrial Production Methods

Industrial production of pyrazoles often involves scalable and efficient synthetic routes. For example, the use of low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles can act as inhibitors of enzymes or receptors, modulating biological processes. For example, some pyrazole derivatives inhibit cyclooxygenase enzymes, reducing inflammation . The exact molecular targets and pathways depend on the specific structure and functional groups of the pyrazole derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-1,5-dimethyl-1H-pyrazole is unique due to the presence of the ethenyl group at position 4, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This structural feature can influence its biological activity and applications in various fields.

Properties

CAS No.

90124-60-0

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-ethenyl-1,5-dimethylpyrazole

InChI

InChI=1S/C7H10N2/c1-4-7-5-8-9(3)6(7)2/h4-5H,1H2,2-3H3

InChI Key

XEAZNWIGZRYUIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C=C

Origin of Product

United States

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